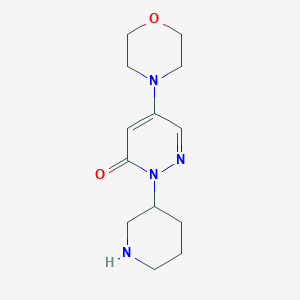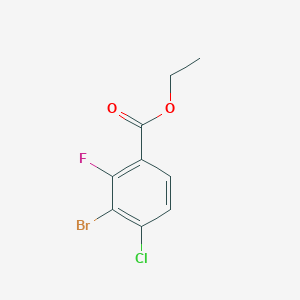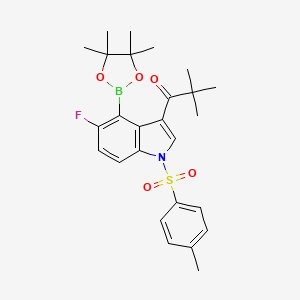
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with morpholine and piperidine groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.
Substitution Reactions: Introducing the morpholine and piperidine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperidine or morpholine rings.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified biological or chemical properties.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Investigation into binding affinities for various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Other compounds with similar pyridazine cores.
Morpholine-Substituted Compounds: Compounds with morpholine groups attached to different cores.
Piperidine-Substituted Compounds: Compounds with piperidine groups attached to different cores.
Uniqueness
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of its substituents, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20N4O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11/h8,10-11,14H,1-7,9H2 |
InChI Key |
DQFNECCOZXPFOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)

